
1-Chloro-3-isothiocyanatobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-isothiocyanatobut-2-ene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are often used in various chemical and biological applications. This compound is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a butene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-isothiocyanatobut-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 1-chloro-3-buten-2-ol with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with the isothiocyanate group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-isothiocyanatobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) in non-polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Addition: Formation of dibromo or bromo derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Aplicaciones Científicas De Investigación
1-Chloro-3-isothiocyanatobut-2-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-isothiocyanatobut-2-ene involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as thiol groups in cysteine residues. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-isothiocyanatoethane
- 1-Chloro-4-isothiocyanatobutane
- 1-Bromo-3-isothiocyanatobut-2-ene
Comparison
1-Chloro-3-isothiocyanatobut-2-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and an isothiocyanate group on a butene backbone. This combination imparts distinct reactivity and biological activity compared to similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity in substitution reactions, while the isothiocyanate group is crucial for its biological interactions.
Propiedades
Número CAS |
76855-04-4 |
|---|---|
Fórmula molecular |
C5H6ClNS |
Peso molecular |
147.63 g/mol |
Nombre IUPAC |
1-chloro-3-isothiocyanatobut-2-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(2-3-6)7-4-8/h2H,3H2,1H3 |
Clave InChI |
BCJFYPWGRUALQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCl)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



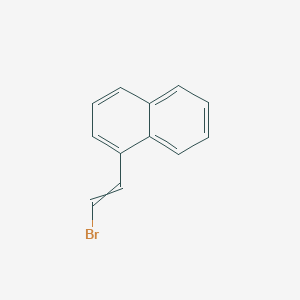

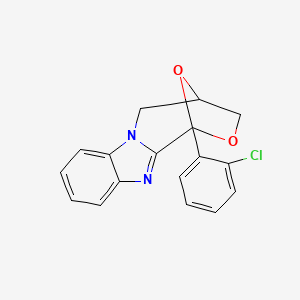
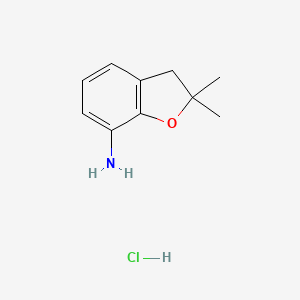


![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
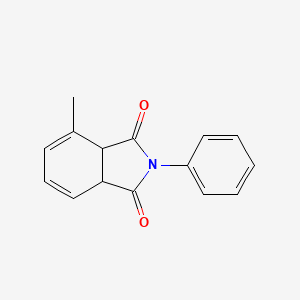
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
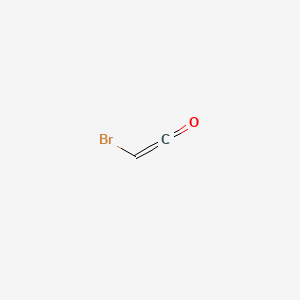

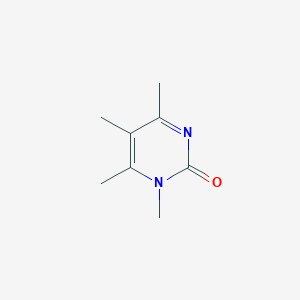
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
